BenchChemオンラインストアへようこそ!

Artemisone

Antimalarial drug discovery In vitro efficacy Plasmodium falciparum

Artemisone (BAY 44-9585) is the only artemisinin derivative clinically developed that completely avoids the neurotoxic metabolite DHA. With 4-10x superior in vivo potency over artesunate and synergistic interactions with mefloquine, lumefantrine, and clindamycin, it is the strategic API for next-generation ACTs targeting drug-resistant malaria. Its unique PK profile—moderate bioavailability (F=32%) and long-lived active metabolite M1—makes it the benchmark compound for advanced formulation research. Procure the compound that enables definitive neurotoxicity and embryotoxicity safety studies unmatched by other artemisinins.

Molecular Formula C19H31NO6S
Molecular Weight 401.5 g/mol
CAS No. 255730-18-8
Cat. No. B1665779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisone
CAS255730-18-8
SynonymsArtemisone;  BAY-44-9585;  BAY44-9585;  BAY 44-9585;  BAY-449585;  BAY 449585;  BAY449585.
Molecular FormulaC19H31NO6S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C
InChIInChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1
InChIKeyFDMUNKXWYMSZIR-NQWKWHCYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Artemisone (CAS: 255730-18-8) for Antimalarial Research and Development: Core Differentiation and Procurement Rationale


Artemisone (BAY 44-9585, Artemifone) is a semi-synthetic 10-alkylamino derivative of artemisinin, distinguished from first-generation clinical artemisinins by its unique metabolic pathway that does not yield the neurotoxic metabolite dihydroartemisinin (DHA) [1]. This compound was advanced to clinical development based on its superior in vitro and in vivo antimalarial potency compared to artesunate, and its demonstrated lack of neurotoxicity in preclinical models [2]. Its profile positions it as a second-generation candidate for artemisinin-based combination therapies (ACTs), particularly in the context of emerging artemisinin resistance.

Why Generic Substitution Fails: The Critical Distinctions of Artemisone Among Artemisinins


The artemisinin class is not functionally interchangeable due to critical differences in metabolic fate, neurotoxicity potential, and pharmacokinetic profiles. Artemisone is uniquely characterized by its inability to be metabolized to dihydroartemisinin (DHA), the common metabolite of artesunate and artemether which is implicated in preclinical neurotoxicity [1]. This metabolic divergence confers a differentiated safety profile, as artemisone has been shown to lack detectable neurotoxicity in both in vitro and in vivo screens, a property not shared by current clinical artemisinins [2]. Consequently, substitution of artemisone with other artemisinin derivatives in a research or development program would fundamentally alter the experimental variables under investigation, particularly those related to neurotoxicity, embryotoxicity, and efficacy against resistant strains.

Artemisone (255730-18-8) Product-Specific Quantitative Evidence Guide for Scientific Selection


In Vitro Antimalarial Potency of Artemisone Compared to Artesunate

Artemisone demonstrates significantly higher in vitro antimalarial potency than artesunate, the current clinical gold standard. In a direct head-to-head comparison against a panel of 12 P. falciparum strains, artemisone was consistently 10-fold more potent than artesunate, irrespective of the strains' susceptibility profiles to other antimalarial drugs [1]. This enhanced potency was further validated in a separate study using fresh clinical isolates from Gabon, where artemisone exhibited 3-5-fold higher activity than artesunate, with an EC50 of 0.14 nmol/L and an EC90 of 2.55 nmol/L [2].

Antimalarial drug discovery In vitro efficacy Plasmodium falciparum

In Vivo Antimalarial Efficacy of Artemisone in Murine Models

The in vitro potency advantage of artemisone is sustained in vivo. In rodent malaria models using the standard 4-day Peters' test, artemisone was consistently 4 to 10 times more potent than artesunate against a range of Plasmodium berghei and Plasmodium yoelii lines, including those resistant to primaquine, sulfadoxine/pyrimethamine, chloroquine, and artemisinin [1].

Antimalarial drug discovery In vivo efficacy Rodent malaria models

Neurotoxicity Profile of Artemisone Compared to Other Artemisinins

A critical liability of first-generation artemisinin derivatives (artesunate, artemether, DHA) is their potential for neurotoxicity observed in preclinical models, attributed largely to their common metabolite dihydroartemisinin (DHA). Artemisone, due to its distinct 10-alkylamino structure, is not metabolized to DHA. In direct contrast to current clinical artemisinins, artemisone has been shown to lack detectable neurotoxicity in both in vitro and in vivo preclinical screens [1]. This finding was a key criterion for its selection as a clinical candidate [2].

Drug safety Neurotoxicity Preclinical toxicology

Comparative Anti-Angiogenic Activity of Artemisone and Dihydroartemisinin

The embryotoxicity observed with current artemisinins is linked to their anti-angiogenic effects, mediated by the metabolite dihydroartemisinin (DHA). A comparative study of artemisone and DHA in multiple experimental models—including human endothelial cell proliferation, cell migration, and vessel sprouting from rat aorta sections—demonstrated that artemisone is significantly less anti-angiogenic than DHA across all systems evaluated [1].

Drug safety Embryotoxicity Angiogenesis

Oral Bioavailability and Pharmacokinetic Profile of Artemisone

The pharmacokinetic profile of artemisone is distinguished by its unique metabolism. Unlike artemether, which is rapidly converted to DHA (t1/2 = 17.4 min) and has very low oral bioavailability (F = 2%), artemisone is not metabolized to DHA. It exhibits a moderate oral bioavailability (F = 32%) in mice [1]. Importantly, its active metabolite M1 demonstrates a much-improved half-life of >150 minutes and reduced intrinsic clearance (CLint 37.4 ml/min/kg) compared to the parent drug [1]. This is in contrast to artemether, which has a high intrinsic clearance (CLint 855.0 ml/min/kg) [1]. In a human Phase I study, a single 80 mg oral dose of artemisone produced a geometric mean Cmax of 140.2 ng/mL with a t1/2 of 2.79 h [2].

Pharmacokinetics Oral bioavailability Drug metabolism

Clinical Efficacy and Dosing Advantage of Artemisone

The enhanced preclinical potency of artemisone translates to a dosing advantage in clinical settings. Phase II trials in Thailand demonstrated that artemisone is at least as efficacious as artesunate for the treatment of uncomplicated falciparum malaria, with no significant toxicity reported and good tolerability [1]. Notably, the curative dose of artemisone was found to be approximately one-third that of artesunate [2]. This clinical outcome directly correlates with the 3-10-fold higher in vitro potency observed against the parasite.

Clinical trial Phase II Uncomplicated malaria

Artemisone (255730-18-8): Optimal Research and Industrial Application Scenarios


Development of Next-Generation Artemisinin-Based Combination Therapies (ACTs) Targeting Multidrug-Resistant Malaria

Given its 4-10 fold superior in vivo potency over artesunate against multidrug-resistant strains of P. berghei and P. yoelii [1], artemisone is the ideal active pharmaceutical ingredient (API) for formulating new ACTs designed to overcome emerging resistance in regions like the Greater Mekong Subregion. Its unique metabolic profile, which avoids DHA formation, may confer a distinct mechanism of resistance circumvention, making it a strategic choice for next-generation antimalarial portfolios. The favorable drug-drug interaction profile with mefloquine, lumefantrine, and clindamycin [1] further supports its use in rational combination design.

Preclinical Studies Focused on Mitigating Neurotoxicity and Embryotoxicity of Antimalarials

For research programs investigating the mechanism and mitigation of artemisinin-associated neurotoxicity and embryotoxicity, artemisone serves as a critical tool compound. Its demonstrated lack of detectable neurotoxicity in preclinical screens [2] and its significantly reduced anti-angiogenic activity compared to DHA in endothelial cell and vessel sprouting models [3] make it an essential comparator for dissecting structure-toxicity relationships within the class. Procurement of artemisone enables experiments that directly contrast the safety profile of a non-DHA producing derivative against the established liabilities of first-generation artemisinins.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Novel Drug Delivery Systems

The distinct pharmacokinetic profile of artemisone—moderate oral bioavailability (F=32%), short parent t1/2 but long-lived active metabolite M1 (t1/2 >150 min) [4]—presents a unique opportunity for formulation scientists. Artemisone is an ideal candidate for evaluating advanced drug delivery technologies (e.g., lipid-based formulations, nanoparticle encapsulation) aimed at further improving oral absorption and prolonging exposure. Its known PK parameters provide a robust baseline for quantifying the performance enhancements achieved by novel formulations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Artemisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.